
4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol
Vue d'ensemble
Description
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol are complex organic compounds belonging to the indole family. These compounds are characterized by their unique structural features, which include a methoxy group and a butanol side chain attached to the indole core. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Applications De Recherche Scientifique
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Medicine: Indole derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: These compounds can be used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation, which is catalyzed by either acid or base. For instance, the synthesis of indole hybrid chalcones can be achieved using LiOH hydrate in ethanol at room temperature or using aqueous NaOH or KOH under reflux conditions .
Industrial Production Methods
Industrial production of these compounds often involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of (betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol involves their interaction with specific molecular targets. These compounds can bind to proteins, enzymes, or DNA, affecting their function and leading to various biological effects. For example, indole-based compounds have been shown to interact with DNA through groove binding, which can inhibit the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxyindole-3-acetonitrile
- 3-(Isothiocyanatomethyl)-1-methoxy-1H-indole
- S-Methyl [(1-methoxy-1H-indol-3-yl)methyl]carbamothioate
Uniqueness
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol are unique due to their specific structural features, which include a methoxy group and a butanol side chain. These features contribute to their distinct chemical and biological properties, making them valuable in various research and industrial applications.
Propriétés
IUPAC Name |
4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVMFMFZWJGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CN(C2=CC=CC=C21)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


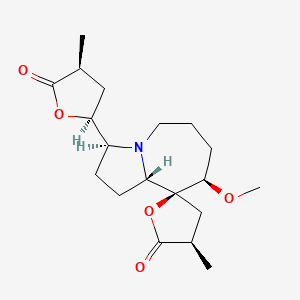
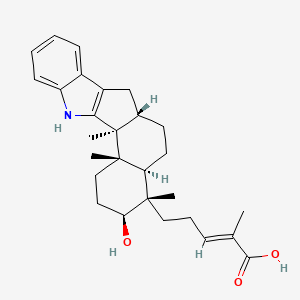
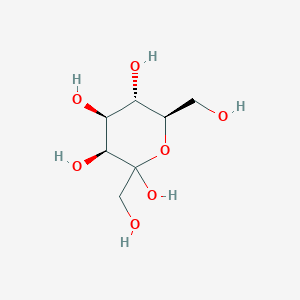
![1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole](/img/structure/B1248044.png)
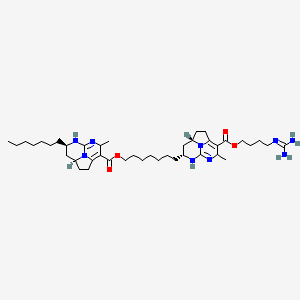



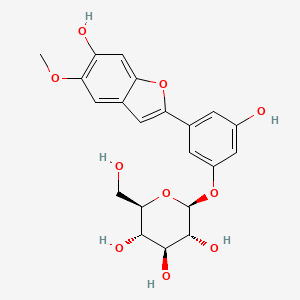
![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
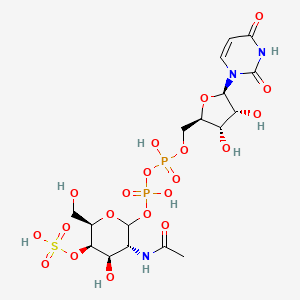
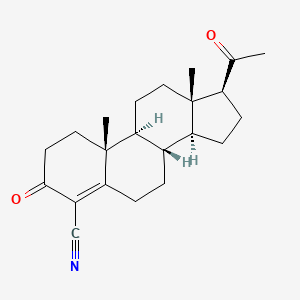
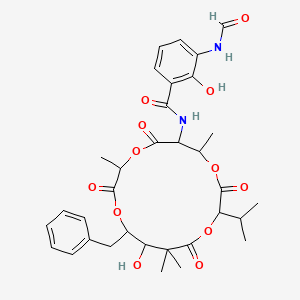
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)
